molecular formula C6H12ClF3N2O2S B6181177 1-trifluoromethanesulfonylpiperidin-3-amine hydrochloride CAS No. 2613388-58-0

1-trifluoromethanesulfonylpiperidin-3-amine hydrochloride

Cat. No.: B6181177
CAS No.: 2613388-58-0
M. Wt: 268.7
InChI Key:
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Description

1-trifluoromethanesulfonylpiperidin-3-amine hydrochloride is a compound that contains a piperidine ring substituted with a trifluoromethanesulfonyl group and an amine group

Preparation Methods

The synthesis of 1-trifluoromethanesulfonylpiperidin-3-amine hydrochloride typically involves the reaction of piperidine derivatives with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification methods to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

1-trifluoromethanesulfonylpiperidin-3-amine hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperidine derivatives .

Scientific Research Applications

1-trifluoromethanesulfonylpiperidin-3-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and catalysts for industrial processes

Mechanism of Action

The mechanism of action of 1-trifluoromethanesulfonylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethanesulfonyl group is known to enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. This can result in the inhibition of enzyme activity or the activation of specific receptors, depending on the context of its use .

Comparison with Similar Compounds

1-trifluoromethanesulfonylpiperidin-3-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-trifluoromethanesulfonylpiperidin-3-amine hydrochloride involves the reaction of piperidine with trifluoromethanesulfonyl chloride followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "Piperidine", "Trifluoromethanesulfonyl chloride", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Piperidine is reacted with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine to form 1-trifluoromethanesulfonylpiperidine.", "The resulting product is then reduced with sodium borohydride to form 1-trifluoromethanesulfonylpiperidin-3-amine.", "Finally, the amine product is reacted with hydrochloric acid to form 1-trifluoromethanesulfonylpiperidin-3-amine hydrochloride." ] }

CAS No.

2613388-58-0

Molecular Formula

C6H12ClF3N2O2S

Molecular Weight

268.7

Purity

95

Origin of Product

United States

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